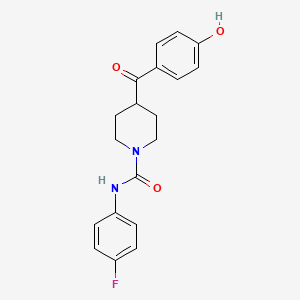
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide, also known as FOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FOA belongs to the class of benzofuran derivatives and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to inhibit the activity of the enzyme cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in synaptic plasticity and memory formation. N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
In cancer research, N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been studied for its potential as an anticancer agent. N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
In drug discovery, N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been studied for its potential as a lead compound for the development of new drugs. N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to have a high affinity for the active site of PKA and HDAC, making it a promising scaffold for the development of selective inhibitors.
作用機序
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide exerts its effects by binding to the active site of PKA and HDAC, inhibiting their activity. PKA is a key regulator of synaptic plasticity and memory formation, and its inhibition by N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide can lead to impaired memory consolidation. HDAC is involved in the regulation of gene expression, and its inhibition by N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide can lead to altered gene expression patterns and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of PKA and HDAC activity, modulation of NMDA receptor activity, and induction of apoptosis in cancer cells. N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for PKA and HDAC, making it a useful tool for studying the role of these enzymes in various biological processes. However, N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has several potential future directions, including the development of new drugs based on its scaffold, the investigation of its effects on other enzymes and receptors, and the exploration of its potential as a therapeutic agent for various diseases. N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide may also have applications in the field of synthetic biology, where it can be used as a tool for controlling gene expression.
合成法
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide can be synthesized by the reaction of 2-fluoroaniline and 3-oxo-2-benzofuran-1-ylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide as a white solid, which can be purified by recrystallization from suitable solvents.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-7-3-4-8-13(12)18-15(19)9-14-10-5-1-2-6-11(10)16(20)21-14/h1-8,14H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFOOQOHBKNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)


![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)



![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)